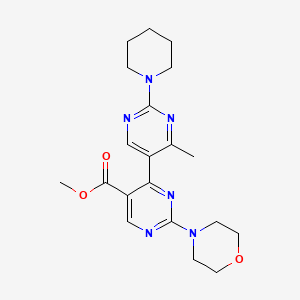
Methyl 4'-methyl-2-(morpholin-4-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidine core, followed by the introduction of the morpholine and piperidine groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings.
Reduction: Reduction reactions may target the bipyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the morpholine and piperidine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced bipyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyrimidine core could play a crucial role in binding to these targets, while the morpholine and piperidine groups might enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate: Unique due to its specific substitution pattern.
Other Bipyrimidines: Often used in similar applications but may differ in their substituents, affecting their properties and uses.
Uniqueness
This compound’s uniqueness lies in its combination of the bipyrimidine core with morpholine and piperidine groups, which may confer specific biological activities and chemical properties not found in other bipyrimidines.
Propiedades
Fórmula molecular |
C20H26N6O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl 4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-morpholin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H26N6O3/c1-14-15(12-21-19(23-14)25-6-4-3-5-7-25)17-16(18(27)28-2)13-22-20(24-17)26-8-10-29-11-9-26/h12-13H,3-11H2,1-2H3 |
Clave InChI |
WLCNATSJUFTXBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C2=NC(=NC=C2C(=O)OC)N3CCOCC3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)
![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)

![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)